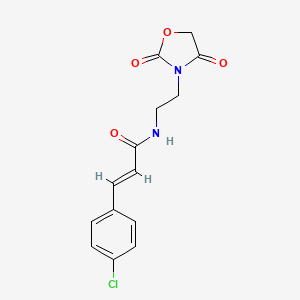
(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide, also known as CPOEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPOEA belongs to the class of acrylamide derivatives and has been shown to possess various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity : Wang et al. (2004) synthesized a series of compounds similar to the specified chemical, exhibiting herbicidal activities. These compounds, including variations of 2-cyanoacrylates with chlorothiazolyl groups, demonstrated effective inhibition of PSII electron transport, a critical pathway in plant photosynthesis. Such compounds are a novel class of herbicides comparable to existing analogues with chlorophenyl groups (Wang, Li, Li, & Huang, 2004).
Polymer Chemistry and Applications : A study by Wang et al. (2007) involved the synthesis of a copolymer incorporating a chlorophenyl acrylamide structure. This copolymer displayed remarkable fluorescence properties and sensitivity to pH and metal ions, which could be useful in developing smart hydrogels for controlled drug release (Wang, Liu, Chen, Liang, Chen, & Jin, 2007).
Graft Polymerization : Hong et al. (2009) explored graft polymerization of acrylamide on cellulose using benzophenone as a photo-initiator. This process led to successful grafting of polyacrylamide on cotton fabrics, which could be useful in creating materials with antibacterial properties, highlighting potential applications in medical textiles (Hong, Liu, & Sun, 2009).
Biologically Active Polymers : Tai et al. (2002) reported the synthesis of a copolymer using acrylamide and a fungicidal agent, highlighting the potential for creating controlled-release formulations in agriculture (Tai, Liu, Yongjia, & Si, 2002).
Corrosion Inhibition : Baskar et al. (2014) synthesized photo-cross-linkable polymers incorporating a chlorophenyl acrylamide structure for corrosion inhibition in mild steel. This highlights its application in materials science, particularly in protecting metals against corrosive environments (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c15-11-4-1-10(2-5-11)3-6-12(18)16-7-8-17-13(19)9-21-14(17)20/h1-6H,7-9H2,(H,16,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDUUSPZTGZTSW-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777164.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2777167.png)
![5-bromo-2-chloro-N-[(2,3-dimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2777168.png)
![Benzo[d][1,3]dioxol-5-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2777169.png)
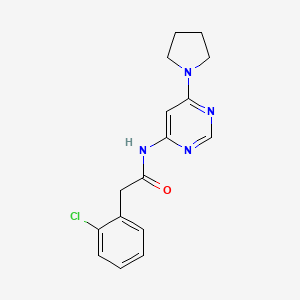

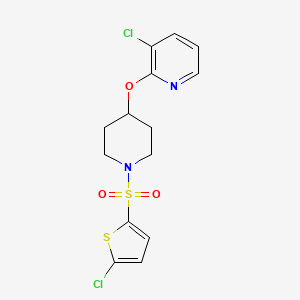
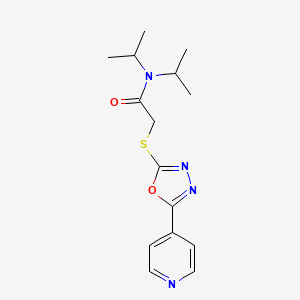
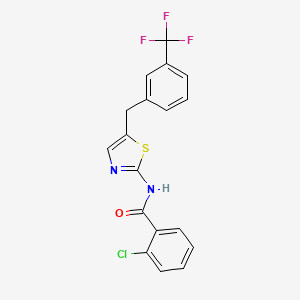
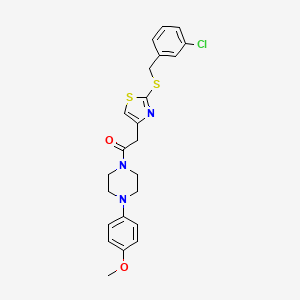
![N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2777182.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2777185.png)
![3-(4-ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2777186.png)